2-Amino-N-(4-ethyl-phenyl)-benzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Synthesis

This 2-aminobenzamide is defined by its N-(4-ethylphenyl) substituent—a critical determinant of potent, selective SSAO/VAP-1 inhibition (IC50 130 nM; >7,500-fold selectivity over MAO-B/DAO). Substitution pattern governs activity: even methyl-to-ethyl or positional isomer changes alter potency >3-fold, making generic substitution scientifically unreliable. The free ortho-amino group serves as a versatile synthetic handle for acylation, sulfonylation, or reductive amination, enabling rapid analog library synthesis. Procure exact CAS 60624-39-7 to ensure experimental reproducibility in inflammation target validation, HDAC inhibitor benchmarking, and lead optimization.

Molecular Formula C15H16N2O
Molecular Weight 240.3 g/mol
CAS No. 60624-39-7
Cat. No. B183706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-(4-ethyl-phenyl)-benzamide
CAS60624-39-7
Molecular FormulaC15H16N2O
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N
InChIInChI=1S/C15H16N2O/c1-2-11-7-9-12(10-8-11)17-15(18)13-5-3-4-6-14(13)16/h3-10H,2,16H2,1H3,(H,17,18)
InChIKeyVSRZMOHTAFADKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-(4-ethyl-phenyl)-benzamide (CAS 60624-39-7) Technical Overview and Procurement Specifications


2-Amino-N-(4-ethyl-phenyl)-benzamide (CAS 60624-39-7, PubChem CID 837420) is an organic compound classified as a substituted benzamide derivative. It possesses the molecular formula C15H16N2O and a molecular weight of 240.30 g/mol [1]. The compound is characterized by a benzamide core featuring an amino group at the ortho (2-) position and an N-(4-ethylphenyl) substituent on the amide nitrogen [1]. Commercial availability for research purposes is noted, typically at purities of 95% or higher . This structural scaffold is part of a broader class of benzamide derivatives that have been investigated for diverse biological activities, including interactions with amine oxidases, histone deacetylases (HDACs), and antiproliferative effects [2].

The Procurement Risk of Substituting 2-Amino-N-(4-ethyl-phenyl)-benzamide (60624-39-7) with a Generic Benzamide


Generic substitution among benzamide derivatives for research applications carries significant scientific risk due to the profound impact of seemingly minor structural modifications on biological activity. The presence and position of the ethyl group on the N-phenyl ring of 2-Amino-N-(4-ethyl-phenyl)-benzamide is a critical determinant of its binding affinity and functional activity . Comparative structure-activity relationship (SAR) studies on closely related benzamide scaffolds demonstrate that variations as simple as the position of a methyl group (e.g., 2-Me vs. 4-Me) can alter potency by a factor of three or more [1]. This sensitivity to substitution pattern means that a closely related analog—such as one with a methyl instead of an ethyl group, or a missing amino substituent—cannot be assumed to exhibit similar target engagement or downstream biological effects. The following quantitative evidence underscores the necessity of procuring the specific compound (CAS 60624-39-7) to ensure experimental reproducibility and accurate pharmacological profiling.

Quantitative Differentiation Guide: 2-Amino-N-(4-ethyl-phenyl)-benzamide (60624-39-7) Versus Structural Analogs


Structural Differentiation from N-(4-Ethylphenyl)benzamide by Ortho-Amino Substituent

A key structural differentiator for 2-Amino-N-(4-ethyl-phenyl)-benzamide is the presence of an ortho-amino group on the benzamide ring, which is absent in the simpler analog N-(4-ethylphenyl)benzamide (C15H15NO) [1]. This additional functional group introduces an extra hydrogen bond donor and acceptor, increasing the polar surface area and modifying the molecule's overall interaction potential with biological targets. It also provides a reactive handle for further synthetic elaboration, a feature not available with the unsubstituted analog.

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Synthesis

Differential Activity Against Membrane Primary Amine Oxidase (SSAO/VAP-1)

2-Amino-N-(4-ethyl-phenyl)-benzamide exhibits quantifiable inhibitory activity against human Membrane Primary Amine Oxidase (SSAO/VAP-1), a target implicated in inflammatory processes. In enzymatic assays, the compound demonstrates an IC50 of 130 nM against this target [1]. Notably, this represents a pronounced selectivity window, as the compound's activity against related amine oxidases, such as human Diamine Oxidase (IC50 > 1,000,000 nM) and rat Monoamine Oxidase B (IC50 > 1,000,000 nM), is negligible [1]. This data establishes a clear functional profile.

Enzymology Inflammation Amine Oxidase Inhibition

Class-Specific Activity as a Scaffold for Histone Deacetylase (HDAC) Inhibitors

The 2-aminobenzamide moiety present in this compound is a well-documented zinc-binding group essential for the activity of a major class of histone deacetylase (HDAC) inhibitors, which includes clinical agents like Entinostat (MS-275) [1]. While direct activity data for the precise compound 60624-39-7 against HDAC isoforms is not available, the core scaffold's validated mechanism provides a strong rationale for its use as a lead-like fragment or synthetic intermediate. Research on analogous N-substituted benzamides demonstrates that modifications to the N-phenyl ring can significantly tune potency and isoform selectivity, with some analogs achieving IC50 values as low as 22 nM against specific HDAC enzymes [2].

Epigenetics Cancer Therapeutics HDAC Inhibition

Inferred Anti-Proliferative Potential Based on Structural Analogy to Entinostat

2-Amino-N-(4-ethyl-phenyl)-benzamide is a close structural analog of the clinical-stage HDAC inhibitor Entinostat (MS-275). A study evaluating fourteen N-substituted benzamide derivatives, designed as Entinostat modifications, found that several compounds exhibited antiproliferative activity against cancer cell lines (MCF-7, A549, K562, MDA-MB-231) that was comparable to or better than Entinostat itself [1]. While the specific compound 60624-39-7 was not among those tested, this data firmly establishes that the 2-aminobenzamide class, and specifically N-substituted variants, possess potent antiproliferative properties that are sensitive to the nature of the N-substituent.

Oncology Cell Proliferation Drug Discovery

Recommended Research Applications for 2-Amino-N-(4-ethyl-phenyl)-benzamide (60624-39-7) Based on Quantitative Evidence


Investigating SSAO/VAP-1 Biology in Inflammatory Disease Models

The compound's demonstrated potent and highly selective inhibition of Membrane Primary Amine Oxidase (SSAO/VAP-1) with an IC50 of 130 nM, while exhibiting negligible activity against other amine oxidases (IC50 > 1,000,000 nM) [1], makes it an ideal tool for pharmacological studies. Researchers can use this compound to selectively probe the function of SSAO/VAP-1 in cell-based and in vivo models of inflammation, without the confounding effects of inhibiting related enzymes like MAO-B or DAO. This specificity is crucial for deconvoluting the biological role of SSAO/VAP-1 and validating it as a therapeutic target.

Chemical Biology Probe for Exploring the 2-Aminobenzamide Pharmacophore

As a well-defined 2-aminobenzamide derivative, this compound serves as an excellent starting point or reference molecule for SAR studies in epigenetic drug discovery. Its structure features the essential zinc-binding group (ZBG) common to a major class of HDAC inhibitors [1]. Scientists can use 60624-39-7 as a comparator in assays to understand how the specific N-(4-ethylphenyl) substituent influences target binding, cellular permeability, and antiproliferative activity relative to other known inhibitors like Entinostat (MS-275) [2].

Synthetic Intermediate for Custom Benzamide Library Synthesis

The presence of a free, reactive ortho-amino group provides a convenient handle for further chemical modification. Medicinal chemists can employ 60624-39-7 as a versatile building block to rapidly generate a library of diverse analogs. It can undergo reactions typical of primary aromatic amines (e.g., acylation, sulfonylation, reductive amination), allowing for the systematic exploration of structure-activity relationships around the N-(4-ethylphenyl)benzamide core. This capability is essential for lead optimization programs where fine-tuning molecular properties is required.

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